

Spectroscopic Analysis of 2-Methyl-1-butanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-1-butanol

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data for **2-methyl-1-butanol**. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, tabulated spectral data, and visualizations of analytical workflows and chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ^1H and ^{13}C NMR data for **2-methyl-1-butanol**.

^1H NMR Spectroscopic Data

Proton NMR (^1H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The data presented below was acquired using a spectrometer operating at 399.65 MHz in deuterated chloroform (CDCl_3).

Assign.	Chemical Shift (δ) ppm	Multiplicity	Integration
A	3.482	dd	1H
B	3.392	dd	1H
C	2.68	-	1H (OH)
D	1.53	m	1H
E	1.45	m	1H
F	1.128	m	1H
G	0.906	t	3H
J	0.904	d	3H
Data sourced from ChemicalBook.[1]			

^{13}C NMR Spectroscopic Data

Carbon-13 NMR (^{13}C NMR) is used to determine the number of non-equivalent carbon atoms and their chemical environments. The data below was obtained in deuterated chloroform (CDCl_3) at a frequency of 25.16 MHz.[2][3]

Chemical Shift (δ) ppm	Assignment
67.84	$-\text{CH}_2\text{OH}$
37.48	$-\text{CH}(\text{CH}_3)-$
25.94	$-\text{CH}_2\text{CH}_3$
16.20	$-\text{CH}(\text{CH}_3)-$
11.35	$-\text{CH}_2\text{CH}_3$
Data sourced from the Human Metabolome Database and PubChem.[2][3]	

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring NMR spectra of **2-methyl-1-butanol**.

- **Sample Preparation:** A sample of **2-methyl-1-butanol** is freshly distilled to ensure purity.^[4]^[5] A small aliquot (approximately 0.05 mL) is dissolved in about 0.5 mL of a deuterated solvent, typically chloroform-d (CDCl_3), within a 5 mm NMR tube.^[1]^[5] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
- **Instrumentation:** The spectra are recorded on an NMR spectrometer, such as a Bruker AC-300 or a Varian-Gemini 300.^[2]^[6]
- **Data Acquisition:**
 - For ^1H NMR, the spectrometer is typically operated at a frequency of around 300 or 400 MHz.^[1]^[6] Key parameters include a spectral width of approximately 4500 Hz, a pulse width of around 9.1 μs , and an acquisition time of about 1.77 seconds.^[6]
 - For ^{13}C NMR, including DEPT experiments, the instrument is run at a corresponding frequency (e.g., 25.16 MHz).^[2]^[3] DEPT-90 and DEPT-135 experiments can be performed to differentiate between CH, CH_2 , and CH_3 groups.^[4]^[7]
- **Data Processing:** The acquired Free Induction Decay (FID) data is processed using the instrument's software to generate the final spectrum.^[4] This involves Fourier transformation, phase correction, and baseline correction.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample.

GC-MS Spectroscopic Data

The mass spectrum of **2-methyl-1-butanol** is characterized by several key fragments. The data presented here was obtained using electron ionization (EI).^[2]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
57	99.99	[C ₄ H ₉] ⁺
56	92.46	[C ₄ H ₈] ⁺
41	70.66	[C ₃ H ₅] ⁺
70	51.66	[M-H ₂ O] ⁺
29	48.25	[C ₂ H ₅] ⁺

Data sourced from PubChem.

[\[2\]](#)

Experimental Protocol for GC-MS Analysis

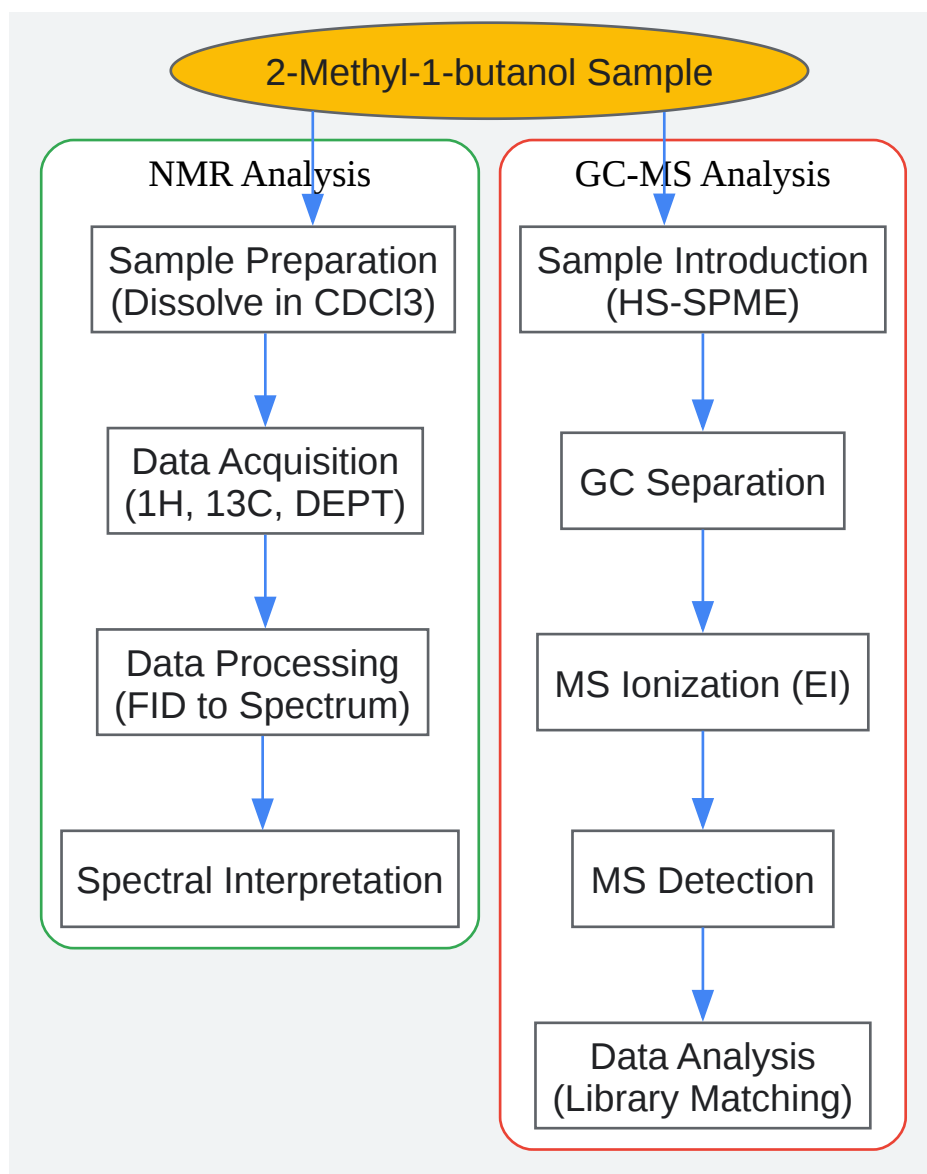
The following outlines a typical procedure for the GC-MS analysis of volatile compounds like **2-methyl-1-butanol**.

- Sample Introduction: For volatile compounds, headspace solid-phase microextraction (HS-SPME) is a common sample introduction technique.[\[8\]](#) The sample is placed in a vial and heated (e.g., at 60°C) to allow volatile components to move into the headspace.[\[8\]](#) An SPME fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace to adsorb the analytes.[\[8\]](#)
- Gas Chromatography:
 - Injector: The SPME fiber is desorbed in the hot injector of the gas chromatograph.
 - Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.5 mL/min).[\[8\]](#)
 - Column: A capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.5 µm), is commonly used for separation.[\[8\]](#)
 - Oven Program: A temperature gradient is applied to the oven. For instance, the temperature can be held at 80°C for 1 minute and then ramped up at 7°C/min to 300°C.[\[8\]](#)
- Mass Spectrometry:

- Ionization: Electron Ionization (EI) is the standard method, where high-energy electrons bombard the sample molecules.[\[9\]](#)
- Mass Analyzer: A quadrupole or triple quadrupole mass analyzer separates the resulting ions based on their mass-to-charge ratio.[\[8\]](#)
- Detection: The detector records the abundance of each ion.
- Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.[\[8\]](#)

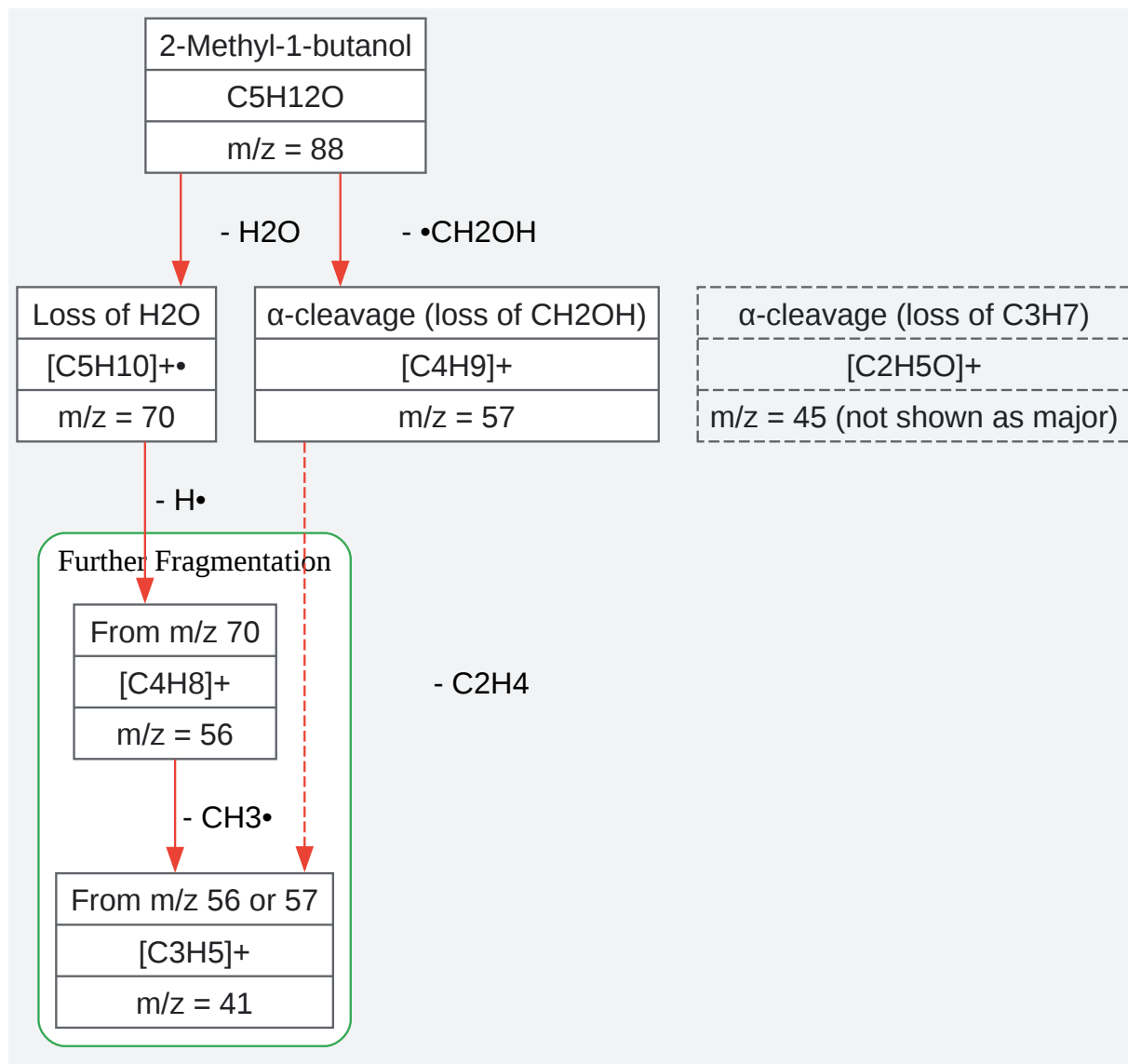
Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the fragmentation pathway of **2-methyl-1-butanol** in mass spectrometry.



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Caption: Experimental workflow for NMR and GC-MS analysis of **2-methyl-1-butanol**.



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Caption: Mass spectrometry fragmentation pathway of **2-methyl-1-butanol**.

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